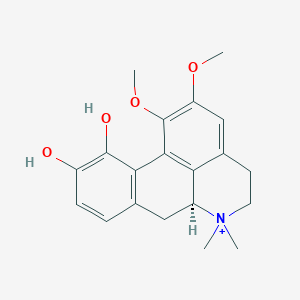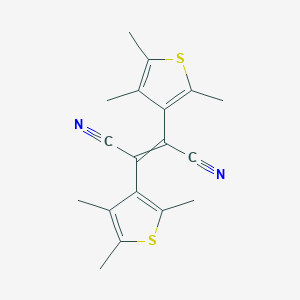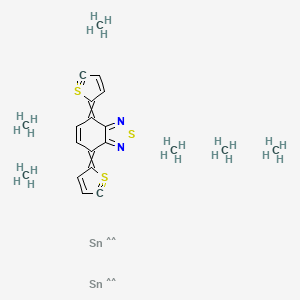
CID 101784228
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 101784228 is a chemical compound registered in the PubChem database
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CID 101784228 involves several steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route and reaction conditions are typically detailed in scientific literature and patents. For instance, the preparation might involve the use of specific catalysts, solvents, and temperature conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the compound. The use of continuous flow reactors and other industrial-scale equipment might be employed to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
CID 101784228 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide might be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride could be employed.
Substitution: Various nucleophiles or electrophiles might be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield an oxidized derivative of this compound, while reduction might produce a reduced form of the compound.
Aplicaciones Científicas De Investigación
CID 101784228 has a wide range of applications in scientific research, including:
Chemistry: It can be used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: The compound might be used in biological studies to investigate its effects on different biological systems.
Medicine: this compound could have potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: The compound might be used in various industrial processes, including the production of other chemicals or materials.
Mecanismo De Acción
The mechanism of action of CID 101784228 involves its interaction with specific molecular targets and pathways. This might include binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Propiedades
Fórmula molecular |
C20H30N2S3Sn2 |
|---|---|
Peso molecular |
632.1 g/mol |
InChI |
InChI=1S/C14H6N2S3.6CH4.2Sn/c1-3-11(17-7-1)9-5-6-10(12-4-2-8-18-12)14-13(9)15-19-16-14;;;;;;;;/h1-6H;6*1H4;; |
Clave InChI |
AVIRAGKITOBTPK-UHFFFAOYSA-N |
SMILES canónico |
C.C.C.C.C.C.C1=CC(=C2C=CC(=C3C=CC#S3)C4=NSN=C24)S#C1.[Sn].[Sn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rel-(5aR,7E,11E,14aS,15S)-5a,6,9,10,13,14,14a,15-Octahydro-1,3-dihydroxy-5a,9,9,12-tetramethyl-15-phenylbenzo[b]cycloundeca[e]pyran-2,4-dicarboxaldehyde](/img/structure/B12440949.png)


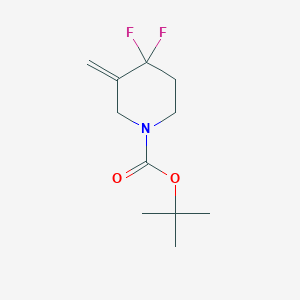

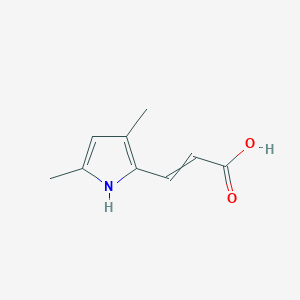
![Methyl 2-[(E)-2-(5-chloro-2-thienyl)vinyl]-6-methoxy-benzoate](/img/structure/B12440988.png)

![2-(Pyridin-2-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one hydrochloride](/img/structure/B12441001.png)

![3-Methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12441016.png)
